Differential NMDA Receptor Modulation: Sarcosine is a Full Agonist, DMG is a Partial Agonist
In a direct comparison of NMDA receptor-mediated excitatory field potentials in mouse medial prefrontal cortex slices, sarcosine and DMG exhibited fundamentally different pharmacological behaviors. In the presence of glutamate, both compounds increased the frequency and amplitude of excitatory field potentials (EFPs). However, when co-applied with glutamate and its natural co-agonist glycine, DMG significantly reduced the frequency and amplitude of EFPs, a characteristic of a partial agonist. Sarcosine did not have this inhibitory effect, instead acting as a full agonist at the same binding site [1].
| Evidence Dimension | NMDA receptor modulation (functional agonist profile) |
|---|---|
| Target Compound Data | Full agonist; does not inhibit glutamate+glycine induced EFPs. |
| Comparator Or Baseline | N,N-dimethylglycine (DMG); Partial agonist; reduces EFPs elicited by glutamate+glycine. |
| Quantified Difference | Qualitative difference in agonist efficacy (full vs. partial). |
| Conditions | Mouse medial prefrontal cortex brain slices, multi-electrode array system. |
Why This Matters
This functional difference is critical for researchers investigating NMDA receptor function or screening for schizophrenia therapeutics, as it confirms that sarcosine and DMG are not interchangeable tool compounds.
- [1] Lee MY, Lin YR, Tu YS, Tseng YJ, Chan MH, Chen HH. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials. Journal of Biomedical Science. 2017;24(1):1-12. View Source
